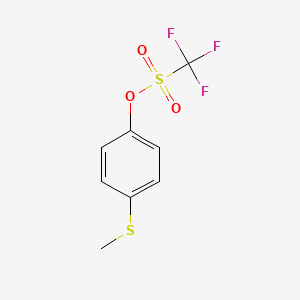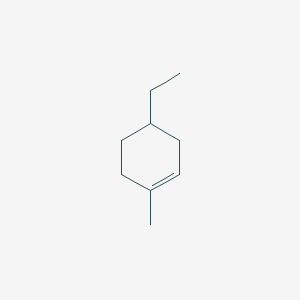
4-Ethyl-1-methylcyclohex-1-ene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Ethyl-1-methylcyclohex-1-ene is an organic compound belonging to the class of cycloalkenes It is characterized by a cyclohexene ring with an ethyl group and a methyl group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Ethyl-1-methylcyclohex-1-ene can be synthesized through several methods. One common approach involves the dehydration of alcohols. For instance, 4-ethyl-1-methylcyclohexanol can be dehydrated using an acid catalyst such as phosphoric acid to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of related compounds followed by selective dehydrogenation. This process ensures high yield and purity of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-Ethyl-1-methylcyclohex-1-ene undergoes various chemical reactions, including:
Reduction: Hydrogenation of this compound can yield saturated hydrocarbons.
Substitution: Halogenation reactions can occur, where halogens such as chlorine or bromine replace hydrogen atoms on the cyclohexene ring.
Common Reagents and Conditions
Oxidation: Ozone (O₃) or potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Hydrogen gas (H₂) in the presence of a palladium or platinum catalyst.
Substitution: Halogens (Cl₂, Br₂) in the presence of light or a catalyst.
Major Products Formed
Oxidation: Oxygenated compounds such as alcohols, ketones, or carboxylic acids.
Reduction: Saturated hydrocarbons like 4-ethyl-1-methylcyclohexane.
Substitution: Halogenated derivatives of this compound.
Aplicaciones Científicas De Investigación
4-Ethyl-1-methylcyclohex-1-ene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-ethyl-1-methylcyclohex-1-ene involves its interaction with various molecular targets. For instance, during oxidation reactions, the compound reacts with oxidizing agents to form oxygenated products. The pathways involved include the formation of intermediate radicals or carbocations, which then undergo further transformations to yield the final products .
Comparación Con Compuestos Similares
Similar Compounds
4-Methylcyclohexene: Similar in structure but lacks the ethyl group.
1-Ethyl-4-methylcyclohexene: Another isomer with a different arrangement of the ethyl and methyl groups.
4-Acetyl-1-methylcyclohexene: Contains an acetyl group instead of an ethyl group.
Uniqueness
4-Ethyl-1-methylcyclohex-1-ene is unique due to the presence of both an ethyl and a methyl group on the cyclohexene ring. This structural feature imparts distinct chemical properties and reactivity compared to its similar compounds.
Propiedades
Número CAS |
56022-19-6 |
|---|---|
Fórmula molecular |
C9H16 |
Peso molecular |
124.22 g/mol |
Nombre IUPAC |
4-ethyl-1-methylcyclohexene |
InChI |
InChI=1S/C9H16/c1-3-9-6-4-8(2)5-7-9/h4,9H,3,5-7H2,1-2H3 |
Clave InChI |
OAQAQVGBDFLLCM-UHFFFAOYSA-N |
SMILES canónico |
CCC1CCC(=CC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydroxymethyl)-5-methyl-6-nitro[1,3]oxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B14626500.png)
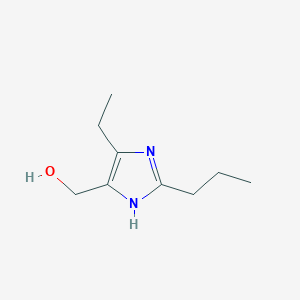
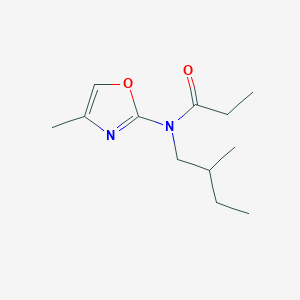

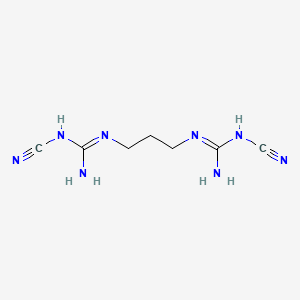
![Ethyl 2-[3-(2-ethoxy-2-oxoethyl)-5-fluoro-2,4-dioxopyrimidin-1-yl]acetate](/img/structure/B14626530.png)
![N,N-Diethyl-3-methyl-4-[2-(3H-1,2,4-triazol-3-ylidene)hydrazinyl]aniline](/img/structure/B14626534.png)

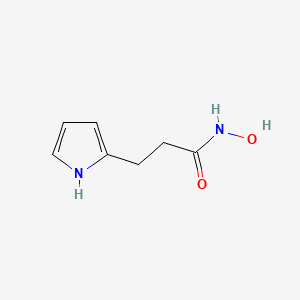
![n-Butyl-n-{[ethoxy(dimethyl)silyl]methyl}butan-1-amine](/img/structure/B14626547.png)
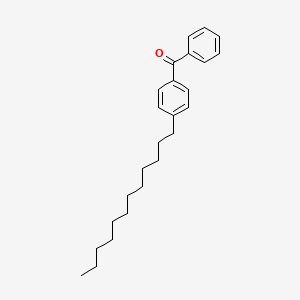

![4-[(1,3-Thiazol-2-yl)oxy]benzene-1,2-diamine](/img/structure/B14626577.png)
